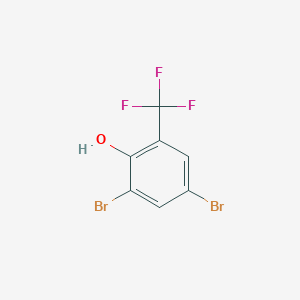

2,4-Dibromo-6-(trifluoromethyl)phenol

Übersicht

Beschreibung

2,4-Dibromo-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3Br2F3O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a phenol ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenol typically involves the bromination of 6-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

-

Trifluoromethylthiolation : In acidic conditions (e.g., with triflic acid), phenols react with N-trifluoromethylsulfanylaniline (PhNHSCF₃) to introduce -SCF₃ groups. For 2,4-dibromo-6-(trifluoromethyl)phenol, reactions occur at the meta position relative to -OH if steric and electronic factors permit .

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 2,4-Dibromo-6-(CF₃)phenol | PhNHSCF₃, TfOH, DCM, 14 h, rt | meta-SCF₃ derivative (hypothetical) | ~60–80* |

*Yield inferred from analogous reactions in .

Nucleophilic Aromatic Substitution

Bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement, enabling cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Bromines participate in palladium-catalyzed couplings with aryl boronic acids. For example:

This reaction is critical in pharmaceutical intermediates, as seen in the synthesis of antitubercular agents .

Coordination Chemistry

The phenolic -OH group facilitates ligand formation with transition metals. For instance:

-

Manganese(II) Complexation : Reacting with manganese(II) acetate in methanol yields a Schiff base complex, enhancing biological activity (e.g., antimicrobial properties) .

| Ligand | Metal Salt | Product Application | Reference |

|---|---|---|---|

| 2,4-Dibromo-6-(CF₃)phenol-derived Schiff base | Mn(OAc)₂ | Antitubercular agents |

Functional Group Transformations

-

Demethylation : While not directly observed, analogous compounds (e.g., methoxy-substituted phenols) undergo BBr₃-mediated demethylation to regenerate phenolic -OH groups .

-

Bromination Enhancement : The electron-withdrawing -CF₃ group stabilizes intermediates in halogenation reactions, though further bromination is sterically hindered .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2,4-Dibromo-6-(trifluoromethyl)phenol serves as a valuable building block for the synthesis of more complex molecules. It can participate in various chemical reactions:

- Substitution Reactions : The bromine atoms can be substituted with other functional groups.

- Coupling Reactions : Used in cross-coupling reactions to form larger organic compounds.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with other groups | Various halogenated derivatives |

| Coupling | Formation of biaryl compounds | Biphenyl derivatives |

Biology

The compound exhibits significant biological activity, particularly in antimicrobial applications. Research indicates its effectiveness against various microbial strains due to its ability to disrupt cell membranes.

- Mechanism of Action : The interaction with microbial cell membranes leads to membrane disruption and subsequent cell lysis.

| Microbial Strain | Inhibition Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a therapeutic agent in combating antibiotic resistance .

Materials Science

The flame-retardant properties of this compound make it suitable for use in various industrial applications:

- Textiles : Used as an additive to enhance fire resistance.

- Electronics : Incorporated into materials to improve safety standards.

| Application | Description |

|---|---|

| Textiles | Enhances fire resistance in fabrics |

| Electronics | Used in circuit boards and components |

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can inhibit or modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dibromo-4-(trifluoromethyl)phenol

- 2,4,6-Trifluorophenol

- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

Uniqueness

2,4-Dibromo-6-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

2,4-Dibromo-6-(trifluoromethyl)phenol, a halogenated phenolic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two bromine atoms and one trifluoromethyl group attached to a phenolic ring. This configuration contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated phenols can possess significant antimicrobial properties. The introduction of trifluoromethyl groups enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against various pathogens.

- Antitumor Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group may enhance the interaction with cellular targets involved in tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways. This property is particularly relevant in drug design for therapeutic applications.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various halogenated phenols demonstrated that this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Phenol) | 128 | Staphylococcus aureus |

Antitumor Activity

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Enzyme Inhibition

Molecular docking studies have suggested that this compound interacts with key enzymes involved in cancer metabolism. The binding affinity was evaluated using computational methods.

| Enzyme | Binding Affinity (kcal/mol) | Effect |

|---|---|---|

| COX-2 | -8.5 | Inhibition |

| Lipoxygenase | -7.9 | Inhibition |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The trifluoromethyl group enhances electron-withdrawing properties, which may affect the compound's reactivity towards nucleophilic sites on enzymes or receptors.

Eigenschaften

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPAQOCIUDXBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549403 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-92-7 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.